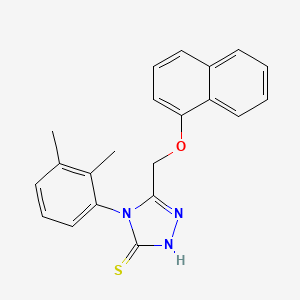
4-(2,3-Dimethylphenyl)-5-((naphthalen-1-yloxy)methyl)-4H-1,2,4-triazole-3-thiol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2,3-Dimethylphenyl)-5-((naphthalen-1-yloxy)methyl)-4H-1,2,4-triazole-3-thiol is a complex organic compound that belongs to the class of triazole derivatives This compound is characterized by the presence of a triazole ring, a naphthalen-1-yloxy group, and a dimethylphenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,3-Dimethylphenyl)-5-((naphthalen-1-yloxy)methyl)-4H-1,2,4-triazole-3-thiol typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 2,3-dimethylphenylhydrazine with naphthalen-1-ylmethanol in the presence of a suitable catalyst to form the intermediate compound. This intermediate is then subjected to cyclization with thiourea under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, high-throughput screening of reaction conditions, and continuous flow reactors to scale up the production process efficiently .
Analyse Des Réactions Chimiques
Types of Reactions
4-(2,3-Dimethylphenyl)-5-((naphthalen-1-yloxy)methyl)-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The triazole ring can undergo nucleophilic substitution reactions with halogenated compounds to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.
Substitution: Halogenated compounds, base catalysts.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced triazole derivatives.
Substitution: Functionalized triazole derivatives.
Applications De Recherche Scientifique
4-(2,3-Dimethylphenyl)-5-((naphthalen-1-yloxy)methyl)-4H-1,2,4-triazole-3-thiol has been explored for various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Studied for its potential therapeutic properties, including antimicrobial, antifungal, and anticancer activities.
Mécanisme D'action
The mechanism of action of 4-(2,3-Dimethylphenyl)-5-((naphthalen-1-yloxy)methyl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, inhibiting their activity and affecting cellular processes. The triazole ring plays a crucial role in its binding affinity and specificity, allowing it to modulate various biochemical pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(2,3-Dimethylphenyl)-4H-1,2,4-triazole-3-thiol: Lacks the naphthalen-1-yloxy group, resulting in different chemical properties and applications.
5-((Naphthalen-1-yloxy)methyl)-4H-1,2,4-triazole-3-thiol: Lacks the dimethylphenyl group, leading to variations in its reactivity and biological activity.
Uniqueness
4-(2,3-Dimethylphenyl)-5-((naphthalen-1-yloxy)methyl)-4H-1,2,4-triazole-3-thiol stands out due to the presence of both the dimethylphenyl and naphthalen-1-yloxy groups, which confer unique chemical and biological properties. These structural features enhance its potential for diverse applications in scientific research and industry .
Propriétés
Formule moléculaire |
C21H19N3OS |
|---|---|
Poids moléculaire |
361.5 g/mol |
Nom IUPAC |
4-(2,3-dimethylphenyl)-3-(naphthalen-1-yloxymethyl)-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C21H19N3OS/c1-14-7-5-11-18(15(14)2)24-20(22-23-21(24)26)13-25-19-12-6-9-16-8-3-4-10-17(16)19/h3-12H,13H2,1-2H3,(H,23,26) |
Clé InChI |
WXRVFZXMNLNKEK-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=CC=C1)N2C(=NNC2=S)COC3=CC=CC4=CC=CC=C43)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


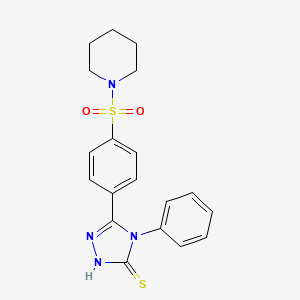

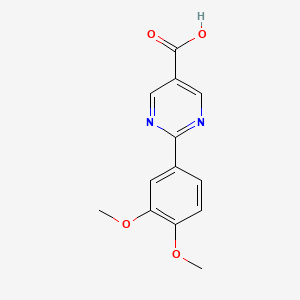
![3-(5-methylthiophen-2-yl)-6-{5'-[(1E)-2-(5-methylthiophen-2-yl)ethenyl]-[2,2'-bithiophen]-5-yl}-2,5-bis(2-octyldodecyl)-1H,2H,4H,5H-pyrrolo[3,4-c]pyrrole-1,4-dione amine](/img/structure/B11765865.png)
![(5S,7R)-2-oxatricyclo[3.3.1.13,7]decan-1-amine](/img/structure/B11765868.png)
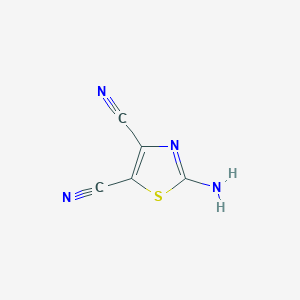


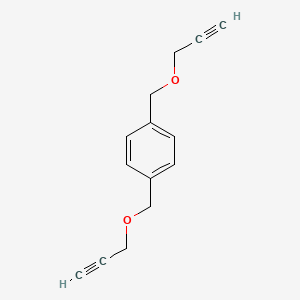
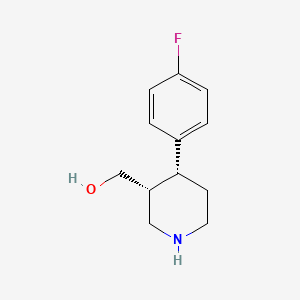
![N-Methyl-2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)ethan-1-amine](/img/structure/B11765903.png)
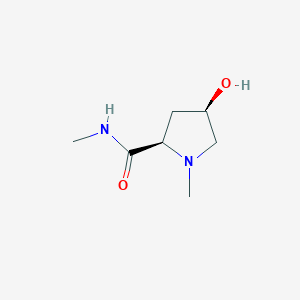
![1,5,6,7-Tetrahydro-2H-pyrrolo[2,3-d]pyrimidine-2,4(3H)-dione 2,2,2-trifluoroacetate](/img/structure/B11765912.png)

